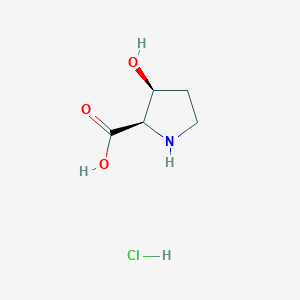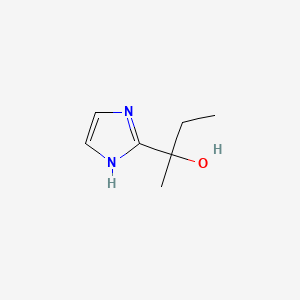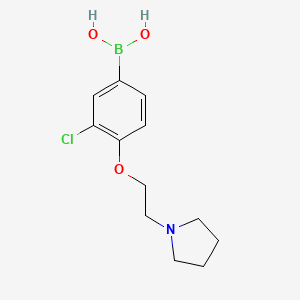
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula CHBrFO . It is also known by other names such as 4-Bromo-2-(trifluoromethyl)benzenol and 4-Bromo-α,α,α-trifluoro-o-cresol .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol consists of a phenol group attached to a bromo and trifluoromethyl group . The average mass of the molecule is 241.005 Da, and the monoisotopic mass is 239.939758 Da .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is a clear colorless to orange liquid . It has a molecular weight of 241.005 Da .Wissenschaftliche Forschungsanwendungen
1. Agrochemical and Pharmaceutical Industries
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” is a key structural motif in active agrochemical and pharmaceutical ingredients. Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from this compound, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Other Compounds
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be used as a starting material for the synthesis of other compounds, such as 4-Bromo-2-fluoro-6-iodoanisole .
3. Synthesis of Trifluoromethylpyridines
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Method : The exact method of application or experimental procedures are not specified in the source .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
4. Synthesis of FDA-Approved Drugs
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be used in the synthesis of FDA-approved drugs . For example, the Shanghai Institute of Pharmaceutical Industry developed a synthetic method for pexidartinib in 2019 that begins with 5-bromo-N-(4-methoxybenzyl)pyridine-2-amine 7 and involves a central tandem Tsuji–Trost reaction and Heck coupling .
- Method : The source does not provide a detailed description of the methods of application or experimental procedures .
- Results : The source does not provide a thorough summary of the results or outcomes obtained .
5. Synthesis of 4-Bromo-2-fluoro-6-iodoanisole
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole .
- Method : The source does not provide a detailed description of the methods of application or experimental procedures .
- Results : The source does not provide a thorough summary of the results or outcomes obtained .
6. Synthesis of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs
- Application : “4-Bromo-2-fluoro-5-(trifluoromethyl)phenol” can be used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .
- Method : The source does not provide a detailed description of the methods of application or experimental procedures .
- Results : The source does not provide a thorough summary of the results or outcomes obtained .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGGRVZKUZFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)

![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)




![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)

